molecular formula C16H19N5O6 B2690387 dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate CAS No. 941899-99-6

dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate

Cat. No.: B2690387
CAS No.: 941899-99-6
M. Wt: 377.357
InChI Key: RURYZZYLKYUYCO-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate is a complex organic compound with a unique structure that includes multiple functional groups

Scientific Research Applications

Dimethyl 2,2’-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the dioxo and diacetate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.

Mechanism of Action

The mechanism of action of dimethyl 2,2’-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,2’-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its distinct structure allows for specific interactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O6/c1-8-9(2)21-12-13(17-15(21)19(8)6-10(22)26-4)18(3)16(25)20(14(12)24)7-11(23)27-5/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURYZZYLKYUYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(=O)OC)N(C(=O)N(C3=O)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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